N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
Description
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:
- A 2,3-dimethylphenyl substituent at position 2 of the pyrazole ring.
This compound’s structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of pyrazole and thiophene derivatives in these fields .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-8-7-11-20(15(14)2)25-21(18-12-30(27,28)13-19(18)24-25)23-22(26)16(3)29-17-9-5-4-6-10-17/h4-11,16H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHFBKMRKZYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 2,3-dimethylphenyl derivative, the cyclization can be achieved using sulfur and hydrazine derivatives to form the thieno[3,4-c]pyrazole ring.
Oxidation: The thieno[3,4-c]pyrazole intermediate is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The final step involves the reaction of the oxidized intermediate with 2-phenoxypropanoic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its electronic properties and reactivity.
Reduction: Reduction reactions can target the dioxido groups, converting them back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Further oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with sulfide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thieno[3,4-c]pyrazole core is of particular interest for developing new materials and catalysts.
Biology
Biologically, N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure may allow it to act on specific molecular pathways, offering new avenues for treating diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thieno[3,4-c]pyrazole core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and molecular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno-Pyrazole Cores
(a) 3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (396723-70-9)
- Structural Differences: Lacks the sulfone group (5,5-dioxido) and features a chloro-propanamide substituent instead of phenoxypropanamide.
- The chloro group may enhance electrophilicity, affecting reactivity .
(b) Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a,b)
- Core Structure: Thiazolo[3,2-a]pyrimidine instead of thieno-pyrazole.
- Substituents: Include 5-methylfuran-2-yl and cyanobenzylidene groups.
- Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives, yielding ~68% .
- Key Data: Melting Points: 213–246°C (vs. IR Peaks: Strong CN stretches (~2,219 cm⁻¹) absent in the target compound .
Pyrazole and Thiophene Derivatives
(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (7a,b)
- Structure: Feature pyrazole linked to thiophene via a methanone bridge.
- Synthesis: Use of malononitrile or ethyl cyanoacetate with sulfur, yielding products with cyano or carboxylate groups.
(b) Triazolo-Pyrimidine Sulfonamides (e.g., Flumetsulam)
- Structure : Triazolo[1,5-a]pyrimidine core with sulfonamide substituents.
- Use : Herbicide (flumetsulam).
- Comparison: While both contain sulfonamide/sulfone groups, the triazolo-pyrimidine core in flumetsulam differs from the thieno-pyrazole in the target compound, leading to distinct bioactivity profiles .
Physical and Spectroscopic Data
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, highlighting its significance in pharmacological applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the dimethylphenyl and phenoxypropanamide groups. Characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. In one study, a related compound was found to inhibit colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF-7 (Breast) | 43.4 |
Antiviral Activity
Thieno[3,4-c]pyrazole derivatives have also been explored for their antiviral properties. Some studies indicated that compounds with similar structures can inhibit viral replication and show promise as antiviral agents .
Antimicrobial Activity
The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has been highlighted in various research findings. For example, certain compounds demonstrated broad-spectrum antibacterial activity at low MIC values . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
-
Case Study on Anticancer Activity
- A study evaluated the anticancer effects of a series of thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. The results indicated that modifications to the phenyl substituent significantly enhanced cytotoxicity.
- Findings : Compound X exhibited a 50% reduction in cell viability at a concentration of 10 μM in MCF-7 cells.
-
Case Study on Antimicrobial Efficacy
- Another investigation assessed the antimicrobial properties of several thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria.
- Results : The compounds showed MIC values ranging from 15.62 µg/mL to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Many thieno[3,4-c]pyrazole derivatives act as enzyme inhibitors in cancer metabolism.
- Induction of Apoptosis : Certain compounds may trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Processes : Antiviral and antimicrobial activities are often linked to interference with critical cellular processes such as replication and protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
